

Application of TPC2-A1-P in Endo-lysosomal Patch-Clamp: A Detailed Guide

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Compound of Interest

Compound Name: *Tpc2-A1-P*

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This document provides a comprehensive guide to the application of **TPC2-A1-P**, a synthetic agonist of the Two-Pore Channel 2 (TPC2), in the context of endo-lysosomal patch-clamp electrophysiology. TPC2 is a critical ion channel in the endo-lysosomal system, implicated in a variety of cellular processes, including trafficking, exocytosis, and autophagy.^{[1][2][3]} Understanding its function through direct electrophysiological recording is paramount for both basic research and the development of novel therapeutics for diseases linked to lysosomal dysfunction.^{[1][4]}

TPC2-A1-P serves as a valuable tool for probing TPC2 function. It preferentially activates TPC2 in a manner analogous to the endogenous ligand phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), inducing a predominantly Na⁺-selective current. This contrasts with the effects of another agonist, TPC2-A1-N, which mimics the action of nicotinic acid adenine dinucleotide phosphate (NAADP) and elicits a more Ca²⁺-permeable state. The ability to selectively activate different channel states with these agonists makes them powerful pharmacological tools.

Quantitative Data Summary

The following tables summarize key quantitative data from endo-lysosomal patch-clamp experiments utilizing **TPC2-A1-P**.

Table 1: Potency of TPC2 Agonists in Endo-lysosomal Patch-Clamp

Agonist	EC ₅₀ (μM)	Hill Slope (n)	Cell Type	Notes
TPC2-A1-P	0.6	1.4	HEK293 expressing hTPC2	Full concentration-effect relationships for the plateau response.
TPC2-A1-N	0.6	0.8	HEK293 expressing hTPC2	Included for comparison.

Table 2: Ion Selectivity of TPC2 Activated by Different Agonists

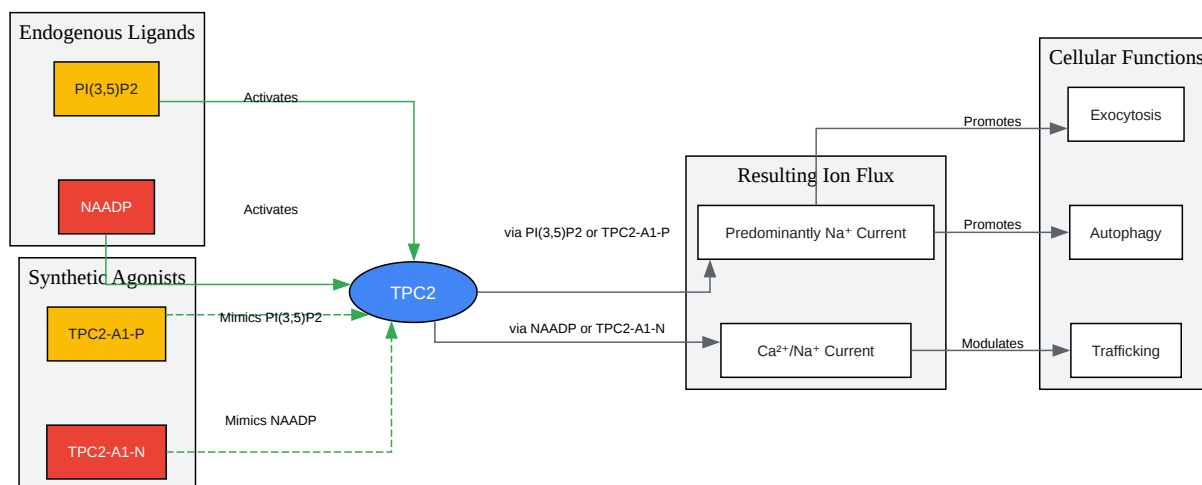
Agonist	Relative Permeability (PCa/PNa)	Key Observation
TPC2-A1-P	0.06	Low relative Ca ²⁺ permeability, similar to PI(3,5)P ₂ -activated TPC2.
TPC2-A1-N	0.44	Higher relative Ca ²⁺ permeability, similar to NAADP-activated TPC2.

Table 3: Current Characteristics of TPC2 Activated by **TPC2-A1-P**

Parameter	Observation
Current Size	Significantly larger currents evoked by TPC2-A1-P compared to TPC2-A1-N.
Proton Permeability	TPC2-A1-P does not render the channel proton-permeable, in contrast to TPC2-A1-N.

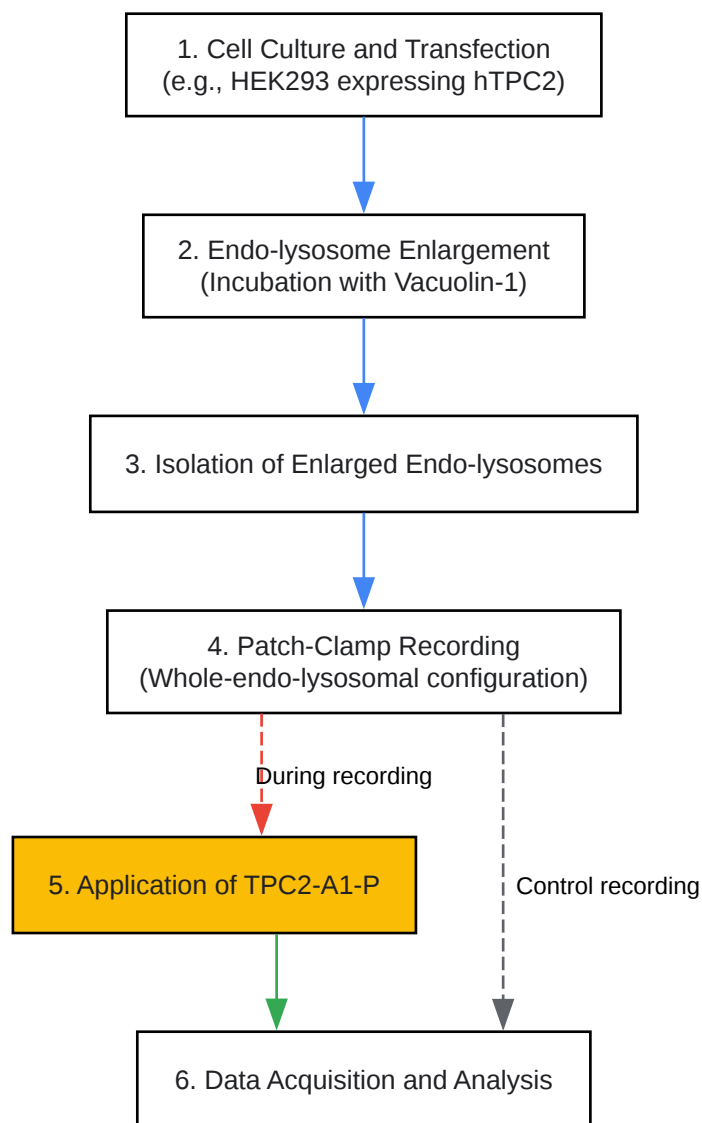
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling context of TPC2 and the general workflow for endo-lysosomal patch-clamp experiments.



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Caption: TPC2 signaling pathways activated by endogenous and synthetic ligands.



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Caption: Experimental workflow for endo-lysosomal patch-clamp using **TPC2-A1-P**.

Experimental Protocols

Protocol 1: Cell Culture and Enlargement of Endo-lysosomes

- Cell Culture:
 - HEK293 cells are a suitable cell line for transient transfection.

- Plate cells onto poly-L-lysine-coated glass coverslips and grow overnight.
- Transiently transfect cells with a plasmid encoding human TPC2 (hTPC2) for 17-25 hours using a suitable transfection reagent.
- Enlargement of Endo-lysosomes:
 - To make endo-lysosomes accessible for patch-clamping, they must be enlarged.
 - Incubate the transfected cells with 1 μ M vacuolin-1 overnight. Vacuolin-1 selectively increases the size of late endosomes and lysosomes.
 - Alternatively, cells can be incubated for at least 2 hours with vacuolin-1.

Protocol 2: Isolation of Enlarged Endo-lysosomes and Patch-Clamp Recording

This protocol is adapted from established methods for manual whole-endo-lysosomal patch-clamp recordings.

- Preparation of Pipettes:
 - Use a small diameter glass pipette (isolation pipette) to rupture the cell and excise enlarged endo-lysosomes.
 - Use a fresh, fire-polished glass pipette (patch pipette) for recording.
- Solution Compositions:
 - Standard Bath Solution (Cytosolic): The specific composition can vary, but a representative solution contains (in mM): 140 K-MSA, 5 KCl, 1 MgCl_2 , 10 HEPES, pH adjusted to 7.2 with KOH.
 - Standard Pipette Solution (Luminal): A representative solution contains (in mM): 140 Na-MSA, 5 NaCl, 2 CaCl_2 , 10 HEPES, pH adjusted to 7.2 with NaOH. For studying Na^+ currents specifically, symmetric Na^+ solutions can be used (e.g., 150 mM Na^+ in both bath and pipette).

- Isolation Procedure:
 - Transfer a coverslip with treated cells to the recording chamber containing the bath solution.
 - Under microscopic observation, use the isolation pipette to rupture the plasma membrane and carefully squeeze out the enlarged endo-lysosomes from the cell.
- Patch-Clamp Recording (Whole-Endo-lysosomal Configuration):
 - Approach the isolated endo-lysosome with the patch pipette, which is filled with the pipette solution.
 - Apply slight positive pressure to the patch pipette.
 - Once a Giga-ohm seal is formed, apply a brief suction to rupture the membrane patch and achieve the whole-endo-lysosomal configuration.
 - The membrane potential is defined as the cytosolic potential minus the luminal potential.
- Application of **TPC2-A1-P** and Data Acquisition:
 - **TPC2-A1-P** is applied to the bath solution at the desired concentration (e.g., in the range of 0.1 - 30 μ M).
 - Record currents using an appropriate voltage protocol. A typical protocol involves holding the membrane potential at 0 mV and applying voltage steps (e.g., from -140 mV to +100 mV).
 - Acquire and analyze the data using standard patch-clamp software.

Concluding Remarks

The use of **TPC2-A1-P** in conjunction with the endo-lysosomal patch-clamp technique provides a robust platform for the detailed electrophysiological characterization of TPC2. This approach allows for the investigation of agonist-dependent ion selectivity and the functional consequences of TPC2 activation in its native membrane environment. The protocols and data presented herein offer a foundational resource for researchers aiming to explore the intricate

roles of TPC2 in cellular physiology and its potential as a therapeutic target in various diseases, including lysosomal storage disorders and cancer.

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